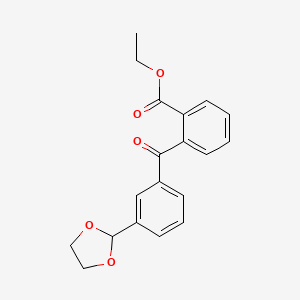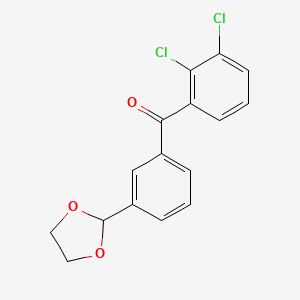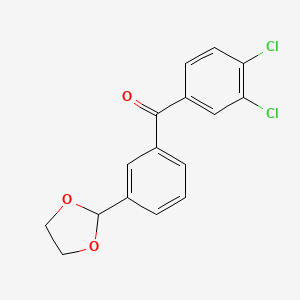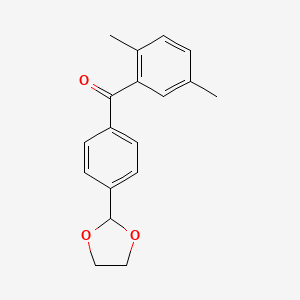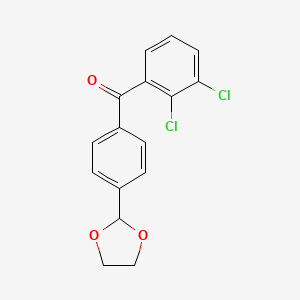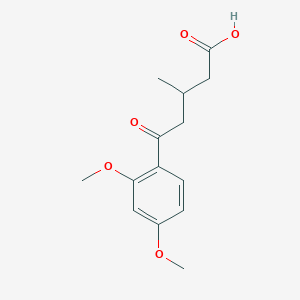
5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid” is a chemical compound with the linear formula C13H16O5 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids was carried out . Another example is the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, a precursor to cytotoxic natural products carpatamides A–D, from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd(II)-catalyzed Heck reaction .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in various reactions. For instance, boron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Metabolic Signaling in Adipose Tissue
Brown and beige adipose tissues, known for their roles in thermogenesis, also function as endocrine organs, influencing metabolism and energy expenditure. Metabolomics studies have identified several metabolites, including 3-methyl-2-oxovaleric acid, that are secreted by these adipocytes and affect metabolic functions in other tissues. These metabolites have been found to induce a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative metabolism in skeletal myocytes, indicating their potential role in metabolic regulation and obesity treatment. The concentrations of these metabolites correlate with adipose browning markers and inversely associate with body mass index, suggesting their involvement in systemic energy homeostasis (Whitehead et al., 2021).
Synthesis and Biological Activity
Derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, structurally similar to the compound , have been synthesized and evaluated for their biological activities. These compounds exhibited fungicidal and insecticidal activities in greenhouse evaluations, suggesting the potential of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid and its derivatives in developing new agrochemicals or pharmaceuticals with specific biological activities (Liu, Li, & Li, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-5-4-10(18-2)8-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTIERWDFCYFTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234174 |
Source


|
| Record name | 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-83-6 |
Source


|
| Record name | 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



